molecular formula C25H26ClN3O2S2 B2648812 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride CAS No. 1329971-45-0

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride

Cat. No.: B2648812
CAS No.: 1329971-45-0
M. Wt: 500.07
InChI Key: NUNXOKYSOSLAJL-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA base excision repair (BER). Its structure features a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with an isopropyl group and a 4-methoxybenzamide moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability. APE1 inhibitors like this compound are of significant interest in oncology, as they may potentiate the efficacy of DNA-damaging chemotherapeutics by blocking BER-mediated repair .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2.ClH/c1-15(2)28-13-12-18-21(14-28)32-25(27-23(29)16-8-10-17(30-3)11-9-16)22(18)24-26-19-6-4-5-7-20(19)31-24;/h4-11,15H,12-14H2,1-3H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNXOKYSOSLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in cancer treatment. This article reviews its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula is C25H26ClN3O2S2C_{25}H_{26}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 500.1 g/mol. The presence of the benzo[d]thiazole moiety is significant for its interaction with biological targets.

This compound primarily acts as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. APE1 plays a critical role in the base excision repair (BER) pathway by recognizing and processing abasic sites in DNA. Inhibition of APE1 can enhance the efficacy of DNA-damaging agents used in chemotherapy by preventing the repair of damaged DNA in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity through its ability to inhibit APE1. Studies have shown that it can potentiate the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased cell death in cancerous cells . The compound has demonstrated single-digit micromolar activity against purified APE1 enzymes and comparable activity in whole cell extracts from HeLa cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the compound's structure can significantly affect its inhibitory potency against APE1. For instance, variations in substituents on the benzamide portion influence binding affinity and selectivity for APE1 over other similar enzymes .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on HeLa Cells : In a study involving HeLa cells treated with MMS, the compound led to a hyper-accumulation of abasic sites, indicating effective inhibition of APE1 and subsequent DNA repair pathways .
  • In Vivo Studies : Animal models have shown that administration of this compound at doses of 30 mg/kg body weight resulted in favorable pharmacokinetic profiles, with good exposure levels in both plasma and brain tissues .

Data Table: Summary of Biological Activity

Activity Result
APE1 InhibitionSingle-digit µM activity
Potentiation of CytotoxicityEnhanced effects with MMS and TMZ
PharmacokineticsGood plasma and brain exposure
Cell Line TestedHeLa

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally and functionally analogous compound to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3), reported in the same structural family of APE1 inhibitors . Below is a detailed comparison:

Table 1: Comparative Analysis of Key Attributes

Attribute Target Compound Compound 3
Structure 4-Methoxybenzamide substituent; hydrochloride salt Acetamide substituent; free base
APE1 Inhibition (IC₅₀) Not explicitly reported (inferred comparable or optimized due to structural similarity) Single-digit µM range (e.g., ~3–5 µM) in purified enzyme assays
Cellular Activity Likely retains APE1 inhibitory activity in cell lysates Active in HeLa cell lysate assays; enhances alkylating agent cytotoxicity
Cytotoxicity Synergy Presumed synergy with alkylators (e.g., temozolomide) Confirmed synergy with methyl methanesulfonate and temozolomide
Pharmacokinetics (PK) Improved solubility due to hydrochloride salt; brain exposure likely retained Good plasma and brain exposure in mice (AUCbrain/AUCplasma ~0.8 via IP dosing)
SAR Insights 4-Methoxybenzamide may enhance binding affinity or metabolic stability Acetamide moiety sufficient for activity; substitution tolerated for optimization

Key Findings:

Structural Modifications :

  • The 4-methoxybenzamide group in the target compound replaces the acetamide in Compound 3. This substitution introduces increased steric bulk and electron-donating methoxy groups, which may improve target engagement or metabolic stability compared to the simpler acetamide .
  • The hydrochloride salt in the target compound likely enhances aqueous solubility, addressing a common limitation of hydrophobic small-molecule inhibitors.

Biological Activity: Both compounds exhibit low micromolar APE1 inhibition, but the target compound’s exact potency remains unquantified in publicly available data. Both compounds synergize with alkylating agents, a hallmark of APE1 inhibitors. Compound 3 demonstrated a 2–3-fold increase in temozolomide cytotoxicity in vitro, a trait expected to persist in the target compound due to shared mechanistic pathways .

Pharmacokinetics :

  • Compound 3 showed favorable brain penetration in mice, a critical feature for targeting glioblastoma or other CNS malignancies. The target compound’s 4-methoxybenzamide group, with moderate lipophilicity, may preserve this property while the hydrochloride salt improves systemic absorption .

Limitations and Opportunities :

  • Neither compound has published data on selectivity against related endonucleases (e.g., FEN1), raising questions about off-target effects.
  • The hydrochloride formulation of the target compound may offer translational advantages in formulation development compared to free-base analogs like Compound 3.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, given its complex heterocyclic structure?

  • Methodological Answer : Prioritize modular synthesis to address the fused thieno[2,3-c]pyridine and benzothiazole moieties. For example, coupling pre-functionalized fragments (e.g., via Suzuki-Miyaura or nucleophilic aromatic substitution) can simplify assembly. Use orthogonal protecting groups for reactive amines and thiols during intermediate steps . Reaction optimization should employ Design of Experiments (DoE) to minimize trial-and-error, particularly for steps with low yields (e.g., cyclization or salt formation) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm regiochemistry of the tetrahydrothieno-pyridine core and substitution patterns on the benzothiazole.
  • HRMS : Verify molecular weight and isotopic distribution.
  • X-ray crystallography : Resolve ambiguous stereochemistry (if applicable).
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch). Cross-reference with analogous compounds in literature .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

  • Kinase inhibition : Use fluorescence polarization assays for ATP-binding domains.
  • Cellular cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility and stability : Assess in PBS and simulated gastric fluid (pH 1.2–7.4) to guide formulation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for challenging steps (e.g., cyclization or salt formation)?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Pair with machine learning (ML) to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce optimization time by >50% .

Q. What statistical approaches resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to identify assay-specific variables (e.g., cell line heterogeneity, incubation time) skewing results. Normalize data using internal controls (e.g., reference inhibitors) and validate findings via orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How do substituents (e.g., isopropyl, methoxy) influence pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP via shake-flask method; the isopropyl group increases logP, potentially enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Conduct liver microsome assays; the methoxy group may slow oxidative metabolism.
  • In silico modeling : Use tools like SwissADME to predict ADME profiles and guide structural modifications .

Q. What strategies mitigate safety risks during scale-up synthesis?

  • Methodological Answer : Perform hazard analysis (e.g., HAZOP) for exothermic reactions or hazardous intermediates (e.g., thiols). Use flow chemistry to control temperature and pressure. Replace toxic solvents (e.g., DCM) with safer alternatives (e.g., 2-MeTHF) without compromising yield .

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